3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
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Overview
Description
3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2S It is a derivative of pyrazolo[1,5-a]pyrazine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride typically involves the reaction of appropriate pyrazole derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of triethylamine as a base in a dichloromethane solvent, followed by the addition of isocyanates . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous quality control measures to monitor the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein functions.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride involves its interaction with specific molecular targets. In the case of its antiviral activity, it acts as a core protein allosteric modulator, binding to the core protein of hepatitis B virus and inhibiting its function . This disruption prevents the virus from replicating effectively, thereby reducing viral load.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: A parent compound with similar structural features but lacking the methylsulfonyl group.
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine: Another derivative with different substituents that confer unique properties.
Uniqueness
3-Methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of the methylsulfonyl group is particularly important for its antiviral properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methylsulfonyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c1-13(11,12)7-5-9-10-3-2-8-4-6(7)10;/h5,8H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJIDCQUGAQHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2CNCCN2N=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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